molecular formula C19H13F3I2O3S2 B14010680 [Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate

[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate

Cat. No.: B14010680
M. Wt: 664.2 g/mol
InChI Key: GKPXSQNPXPMSGD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate typically involves the reaction of diphenylsulfoxide with iodine in the presence of a strong acid, such as trifluoromethanesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products have distinct properties and applications in different fields.

Scientific Research Applications

[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions or induce chemical changes in other molecules. The compound’s molecular targets and pathways include the activation of specific bonds and the formation of new chemical structures through photochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate is unique due to its specific combination of iodine atoms and the sulfonium group, which imparts distinct photoinitiating properties. Its ability to generate reactive intermediates upon light exposure makes it particularly valuable in applications requiring precise control over chemical reactions.

Properties

Molecular Formula

C19H13F3I2O3S2

Molecular Weight

664.2 g/mol

IUPAC Name

bis(4-iodophenyl)-phenylsulfanium;trifluoromethanesulfonate

InChI

InChI=1S/C18H13I2S.CHF3O3S/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18;2-1(3,4)8(5,6)7/h1-13H;(H,5,6,7)/q+1;/p-1

InChI Key

GKPXSQNPXPMSGD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)I)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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